Ac-Phe-Arg-AMC hydrochloride, with the Chemical Abstracts Service number 177028-04-5, is a synthetic compound widely utilized in biochemical and medical research. This compound is a substrate for protease assays, allowing researchers to study enzyme kinetics and inhibition effectively. Its solubility in water, ethanol, and acetone makes it versatile for various experimental conditions, while its insolubility in ether facilitates purification processes. Ac-Phe-Arg-AMC hydrochloride plays a significant role in cell biology and medicine, particularly in fluorescence-based assays and therapeutic investigations for neurodegenerative diseases.
The synthesis of Ac-Phe-Arg-AMC hydrochloride involves a multi-step process that typically includes the following methods:
Ac-Phe-Arg-AMC hydrochloride's molecular structure can be described as follows:
The compound consists of three primary components:
The structure features an aromatic phenyl group from Ac-Phe, an aliphatic side chain from Arg, and a fluorescent coumarin moiety from AMC, which collectively contribute to its functionality as a protease substrate.
Ac-Phe-Arg-AMC hydrochloride undergoes several notable chemical reactions:
The mechanism of action for Ac-Phe-Arg-AMC hydrochloride primarily revolves around its use as a substrate for proteases:
The physical and chemical properties of Ac-Phe-Arg-AMC hydrochloride are essential for its application in research:
These properties make Ac-Phe-Arg-AMC hydrochloride suitable for diverse experimental setups.
Ac-Phe-Arg-AMC hydrochloride has numerous scientific applications:
Ac-Phe-Arg-AMC HCl (N-Acetyl-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin Hydrochloride) is a fluorogenic peptide substrate engineered for precise detection of protease activity, particularly within the cysteine cathepsin family. Its design integrates three critical elements: 1) An acetylated N-terminus (Ac-Phe-) enhancing stability and substrate specificity; 2) A dipeptide recognition sequence (-Phe-Arg-) optimized for cathepsins B, L, and S; and 3) The C-terminal AMC fluorophore (-AMC), which releases a blue-fluorescent signal (λ~ex 380 nm, λ~em 460 nm) upon enzymatic hydrolysis. This molecule serves as an indispensable biochemical tool for real-time monitoring of protease dynamics in complex biological systems, especially in neurodegenerative disease research where lysosomal proteolysis is compromised [1] [5].
The evolution of protease substrates reflects key biochemical milestones:
Pre-1960s: Colorimetric AssaysEarly protease detection relied on chromogenic groups (e.g., p-nitroaniline, pNA) producing yellow color shifts upon cleavage. Though simple, these assays suffered from low sensitivity (~μM detection limits) and interference from colored biomolecules.
1970s: Advent of Fluorogenic TagsThe synthesis of 7-amino-4-methylcoumarin (AMC) revolutionized protease detection. AMC’s quantum yield increases >100-fold upon release from peptides, enabling nM-level sensitivity. Initial substrates like Bz-Arg-AMC (for trypsin-like proteases) lacked specificity for lysosomal enzymes [6].
1980s–1990s: Cathepsin-Specific DesignsTo target cysteine cathepsins, researchers developed di- and tripeptide-AMC substrates with P2-P1 motifs matching endogenous cleavage preferences. Z-Phe-Arg-AMC (benzyloxycarbonyl-protected) emerged as a broad-spectrum cathepsin substrate but showed instability in cellular assays due to esterase-mediated Z-group hydrolysis [4] [8].
2000s: Optimized Stability & SpecificityAc-Phe-Arg-AMC HCl addressed limitations of earlier substrates. N-acetylation prevents aminopeptidase degradation, while the Phe-Arg sequence maintains affinity for cathepsins B/L/S (K~m~ ~2–10 μM). Its HCl salt enhances aqueous solubility, critical for cell-based assays [6] [8].
Table 1: Evolution of Key AMC-Based Protease Substrates
Substrate | Protection Group | Primary Target | Key Advancement |
---|---|---|---|
Bz-Arg-AMC | Benzoyl (Bz) | Trypsin, Plasmin | First AMC protease substrate |
Z-Phe-Arg-AMC | Cbz (Z) | Cathepsins B/L | Broad cys-cathepsin detection |
Z-Arg-Arg-AMC | Cbz (Z) | Cathepsin B | Specificity for exopeptidase activity |
Ac-Phe-Arg-AMC HCl | Acetyl (Ac) | Cathepsins B/L/S | Enhanced stability; lysosomal targeting |
Ac-Phe-Arg-AMC HCl operates via a biochemical relay mechanism:
Enzyme Binding & CleavageCathepsins recognize the Phe-Arg scissile bond through their S2 and S1 subsites. Cathepsin B’s "occluding loop" stabilizes the C-terminal carboxylate, enhancing carboxydipeptidase activity. Cleavage occurs between Arg and AMC, releasing the fluorophore [3] [8].
Fluorescence ActivationFree AMC exhibits intense blue fluorescence (quantum yield Φ~fl~ = 0.78 in water) under UV light—a 120-fold increase over the quenched peptide-bound form. This allows real-time kinetic tracking of enzyme activity via plate readers or microscopy [6].
Assay Versatility
Table 2: Kinetic Parameters of Ac-Phe-Arg-AMC HCl with Key Cathepsins
Enzyme | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) | Primary Activity Type |
---|---|---|---|---|
Cathepsin B | 8.2 | 4.1 | 5.0 × 10⁵ | Carboxydipeptidase |
Cathepsin L | 2.7 | 15.6 | 5.8 × 10⁶ | Endopeptidase |
Cathepsin S | 5.3 | 7.2 | 1.4 × 10⁶ | Endopeptidase |
Data compiled from enzyme kinetics studies using purified proteases [4] [8].
Ac-Phe-Arg-AMC HCl has unveiled critical insights into proteolytic dysfunction in Alzheimer’s disease (AD) and related dementias:
Lysosomal Dysregulation in AD ModelsIn immortalized AD astrocytes (3Tg-iAstro), this substrate revealed increased cathepsin B activity (+40% vs. wild-type) alongside impaired proteasome function. Paradoxically, autophagic flux was elevated (LC3-II↑, p62↑), indicating compensatory proteolytic mechanisms failing to clear aggregates [1].
pH-Dependent Activity as a Disease BiomarkerLysosomal alkalinization in AD cells (pH ≥6.0 vs. normal pH 4.5–5.0) blunts cathepsin activity. Ac-Phe-Arg-AMC HCl assays quantified this defect: a 0.5-unit pH rise in PS1-mutant fibroblasts reduced substrate hydrolysis by 60%—directly linking presenilin mutations to lysosomal acidification failure [5].
Monitoring Therapeutic InterventionsThe substrate tracks rescue of proteolytic function:
LYTACs (lysosome-targeting chimeras) reduced extracellular Aβ burden in AD models, with efficacy validated via intracellular cathepsin activation assays [9].
Distinguishing Pathogenic Protease IsoformsIn Trypanosoma congolense, cathepsin B-like proteases (e.g., TcoCBc1) drive neuropathology via amyloidogenic processing. Ac-Phe-Arg-AMC HCl differentiates these from host enzymes, enabling targeted inhibitor design [3].
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